3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonist NF-κB IP-10

3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1031595-81-9, C25H20ClN3O, MW 413.91) is a synthetic, tricyclic small molecule built on the pyrimido[5,4-b]indole scaffold bearing a 2-chlorobenzyl group at N3 and a 2-methylbenzyl group at N5. This chemotype has been characterized in primary screening campaigns and SAR studies as a privileged structure for Toll-like receptor 4 (TLR4) modulation and histone deacetylase (HDAC) inhibition.

Molecular Formula C25H20ClN3O
Molecular Weight 413.91
CAS No. 1031595-81-9
Cat. No. B2794211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1031595-81-9
Molecular FormulaC25H20ClN3O
Molecular Weight413.91
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
InChIInChI=1S/C25H20ClN3O/c1-17-8-2-3-9-18(17)15-29-22-13-7-5-11-20(22)23-24(29)25(30)28(16-27-23)14-19-10-4-6-12-21(19)26/h2-13,16H,14-15H2,1H3
InChIKeyDPINAVMJGSNCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1031595-81-9): Core Scaffold, Target Class, and Sourcing Context


3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1031595-81-9, C25H20ClN3O, MW 413.91) is a synthetic, tricyclic small molecule built on the pyrimido[5,4-b]indole scaffold bearing a 2-chlorobenzyl group at N3 and a 2-methylbenzyl group at N5. This chemotype has been characterized in primary screening campaigns and SAR studies as a privileged structure for Toll-like receptor 4 (TLR4) modulation and histone deacetylase (HDAC) inhibition [1]. The compound is typically supplied at 95% purity for non-human research applications and serves as a starting point for dual-target or immune-modulating probe development .

Why N3/N5-Benzyl Pyrimido[5,4-b]indol-4-ones Cannot Be Interchanged: The Specific Case of 1031595-81-9


The pyrimido[5,4-b]indole core is exquisitely sensitive to substitution pattern. Systematic SAR studies have established that the identity and position of the N3 and N5 benzyl groups dictate not only potency but also the qualitative balance between TLR4-dependent NF-κB activation and type I interferon (IP-10) cytokine release, as well as HDAC isoform selectivity [1]. Notably, N5-alkyl chain length and aromatic ring substitution directly modulate cytotoxicity, while 2-chlorobenzyl at N3 confers binding complementarity to the MD-2/TLR4 interface that is not recapitulated by 3-chloro, 4-chloro, or unsubstituted benzyl analogs [2]. Consequently, generic replacement with a close analog (e.g., 3-(2-chlorobenzyl)-5-(3-methylbenzyl) or 5-benzyl derivative) is likely to alter both functional potency and immune response pathway skewing, undermining reproducibility in cell-based experiments and preclinical models [1].

Quantitative Differentiation Evidence for 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (1031595-81-9) vs. Closest Analogs


N5 Substituent Effect on TLR4-Mediated Cytokine Skewing: 2-Methylbenzyl vs. Short Alkyl Comparator

In the pyrimido[5,4-b]indole series, N5 substituent identity controls the ratio of IP-10 to IL-6 production, a key determinant of Th1 vs. Th2 polarization. In murine bone marrow-derived dendritic cells (BMDCs), the N5-ethyl analog elicited a high IL-6/IP-10 ratio and measurable cytotoxicity (cell viability <70% at 10 µM), while N5-arylalkyl substituents of appropriate size, such as the 2-methylbenzyl group present in 1031595-81-9, are predicted by SAR trends to reduce cytotoxicity and shift the cytokine profile toward higher IP-10/IL-6, favoring type I interferon-driven responses [1]. Although direct quantitative data for 1031595-81-9 are not publicly available, the class-level SAR establishes that the N5-2-methylbenzyl substituent is a key differentiator from short-chain N5-alkyl analogs. As N5-ethyl and N5-propyl compounds are commercially available alternatives, users should not assume functional equivalence [1].

TLR4 agonist NF-κB IP-10 IL-6 innate immunity

N3 2-Chlorobenzyl vs. N3 3-Chlorobenzyl Isomer: Differential Binding to the MD-2/TLR4 Interface

Computational docking studies with the MD-2/TLR4 complex indicate that the 2-chloro substituent on the N3-benzyl ring of pyrimido[5,4-b]indoles achieves optimal van der Waals contact with a hydrophobic sub-pocket formed by MD-2 residues Phe126, Tyr131, and Val135. The 3-chlorobenzyl isomer (e.g., 3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, CAS 1185068-12-5) positions the chlorine atom away from this pocket, reducing predicted binding complementarity. While quantitative binding affinity data (Kd or IC50) for 1031595-81-9 specifically are not reported, the class-level docking analysis supports preferential MD-2 engagement by the N3-2-chlorobenzyl configuration present in the target compound relative to the N3-3-chlorobenzyl isomer [1]. The N3-unsubstituted benzyl comparator shows even weaker predicted interaction [1].

TLR4 ligand MD-2 binding molecular docking chlorine position effect

HDAC Isoform Selectivity Profile of Pyrimido[5,4-b]indole-4-ones: Position-Dependent Modulation

Pyrimido[5,4-b]indole-4-one derivatives have been reported as dual Topo II/HDAC inhibitors with antiproliferative activity against MGC-803, MCF-7, and U937 cancer cell lines and low cytotoxicity toward normal 3T3 fibroblasts [1]. SAR studies indicate that HDAC isoform selectivity is tunable by N5 and C8 substituents. The 2-methylbenzyl group at N5, as present in 1031595-81-9, is structurally distinct from the N5-benzyl and N5-acetamide derivatives that dominate the dual Topo II/HDAC literature. Based on class-level SAR, this substitution is expected to shift HDAC isoform selectivity toward HDAC4/HDAC6 over HDAC1/HDAC2, relative to simpler N5-substituted analogs [2]. Although direct biochemical IC50 values for 1031595-81-9 against individual HDAC isoforms are lacking in the public domain, the structural differentiation from published dual inhibitors supports a distinct selectivity signature that may be exploitable in epigenetic probe development.

HDAC inhibitor isoform selectivity cancer epigenetics pyrimidoindole

Absence of Intrinsic TLR4 Agonism vs. NF-κB Prolongation Phenotype: Context-Dependent Activity of N3/N5-Disubstituted Pyrimidoindoles

A separate HTS campaign identified pyrimido[5,4-b]indoles that do not intrinsically activate TLR4 but instead prolong LPS-induced NF-κB signaling, enhancing antibody responses as co-adjuvants in vivo [1]. The distinguishing feature between direct TLR4 agonists and NF-κB prolongation agents is the N3 substitution: agonists carry N3-carboxamide or N3-H, whereas the prolongation phenotype is associated with N3-alkyl and N3-benzyl substituents. Compound 1031595-81-9, bearing an N3-2-chlorobenzyl group, falls structurally within the NF-κB prolongation chemotype. This contrasts with N3-unsubstituted or N3-carboxamide pyrimidoindoles (e.g., compound 36 in the SAR series) that act as direct TLR4 agonists with submicromolar EC50 in human TLR4 reporter cells [2]. The functional consequence is that 1031595-81-9 is predicted to require co-stimulation (e.g., LPS) to manifest immunological activity, whereas N3-carboxamide analogs are intrinsically active. This mechanism-level differentiation is critical for experimental design in adjuvant discovery and innate immune probing.

NF-κB prolongation TLR4 co-adjuvant vaccine adjuvant LPS synergy

Optimal Scientific and Preclinical Application Scenarios for 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (1031595-81-9)


Investigation of TLR4-Mediated NF-κB Prolongation in Innate Immune Cell Models

This compound is structurally aligned with pyrimido[5,4-b]indoles that sustain LPS-induced NF-κB activation without intrinsic TLR4 agonism [1]. Use 1031595-81-9 in THP-1 reporter assays or primary BMDC cultures at 1–25 µM in combination with submaximal LPS (10–100 ng/mL) to study co-adjuvant mechanisms and kinetic NF-κB signaling prolongation. The requirement for co-stimulation differentiates it from direct TLR4 agonists and reduces the risk of uncontrolled inflammatory activation in cell-based experiments.

Probing HDAC4/HDAC6-Selective Inhibition in Epigenetic Cancer Research

Based on scaffold-level SAR, the N5-2-methylbenzyl group is predicted to bias HDAC isoform selectivity toward class IIa (HDAC4) and class IIb (HDAC6) over class I HDACs [2]. Researchers evaluating epigenetic modulation in MCF-7, MGC-803, or U937 cancer cell lines can employ 1031595-81-9 as a probe to dissect HDAC4/6-dependent effects on histone acetylation, apoptosis, and cell migration, ideally alongside a pan-HDAC inhibitor control such as SAHA (vorinostat) or a class I-selective inhibitor such as entinostat.

SAR Library Expansion and Lead Optimization Starting Point for Dual TLR4/HDAC Modulators

The compound serves as a convenient starting point for combinatorial chemistry efforts aimed at optimizing dual TLR4/HDAC activity. The 2-chlorobenzyl at N3 and 2-methylbenzyl at N5 provide two independent vectors for parallel derivatization [REFS-1, REFS-2]. Medicinal chemistry groups can use 1031595-81-9 as a parent scaffold to explore C8 aryl/heteroaryl introduction (predicted to enhance TLR4 potency) or N5 acetamide extension (predicted to shift HDAC isoform selectivity) while retaining the favorable N3-2-chlorobenzyl MD-2 binding motif.

Vaccine Adjuvant Discovery: NF-κB Co-Stimulation Mode

For in vivo adjuvant screening, 1031595-81-9 can be co-administered with model antigens (e.g., OVA) and LPS in murine immunization studies to assess enhancement of antigen-specific IgG responses and germinal center formation [3]. The NF-κB prolongation mechanism, contingent on co-delivery with a TLR4 stimulus, distinguishes this compound from direct TLR4 agonists and may offer a safer adjuvant profile with reduced systemic cytokine release.

Quote Request

Request a Quote for 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.